4-(3-Chlorophenyl)thiazol-2-amine
Description
Significance of Thiazole (B1198619) Derivatives in Pharmaceutical Sciences
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. wisdomlib.org Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a versatile building block for the design of new drugs. globalresearchonline.net
Thiazole derivatives are known to exhibit a wide range of pharmacological activities. wisdomlib.orgnih.gov This broad spectrum of biological action has made them a focal point for extensive research in the quest for new therapeutic agents. researchgate.net The versatility of the thiazole nucleus allows for modifications at various positions, leading to the development of new molecules with potent and specific biological effects. globalresearchonline.net
Key pharmacological activities associated with thiazole-containing compounds include:
Anticancer: Many thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. wisdomlib.orgresearchgate.net
Antimicrobial: The thiazole ring is a component of numerous compounds with antibacterial and antifungal properties. nih.govresearchgate.net
Anti-inflammatory: Thiazole derivatives have been developed as effective anti-inflammatory agents. nih.govresearchgate.net
Antiviral: Certain thiazole-based compounds have shown promise as antiviral agents, including activity against HIV. wisdomlib.orgglobalresearchonline.net
Antidiabetic: Some thiazole derivatives have been investigated for their potential in managing diabetes. wisdomlib.org
Antimalarial and Antitubercular: The thiazole scaffold has been utilized in the development of drugs to combat malaria and tuberculosis. nih.gov
Anticonvulsant and Antioxidant: Research has also pointed to the potential of thiazole derivatives in treating convulsions and oxidative stress-related conditions. nih.gov
The following table provides a summary of the diverse pharmacological activities of thiazole scaffolds:
| Pharmacological Activity | Description |
| Anticancer | Inhibition of cancer cell growth and proliferation. wisdomlib.orgresearchgate.net |
| Antimicrobial | Activity against bacterial and fungal pathogens. nih.govresearchgate.net |
| Anti-inflammatory | Reduction of inflammation. nih.govresearchgate.net |
| Antiviral | Inhibition of viral replication. wisdomlib.orgglobalresearchonline.net |
| Antidiabetic | Potential to lower blood glucose levels. wisdomlib.org |
| Antimalarial | Efficacy against the parasites that cause malaria. nih.gov |
| Antitubercular | Activity against Mycobacterium tuberculosis. nih.gov |
| Anticonvulsant | Ability to prevent or reduce the severity of seizures. nih.gov |
| Antioxidant | Capacity to neutralize harmful free radicals. nih.gov |
The therapeutic importance of the thiazole ring is underscored by its presence in a number of commercially successful drugs. sciencescholar.us These medications span a variety of therapeutic areas, demonstrating the clinical applicability of this heterocyclic system. Furthermore, numerous thiazole-containing compounds are currently in preclinical and clinical development, highlighting the ongoing interest in this scaffold. researchgate.net
A selection of marketed drugs containing a thiazole moiety is presented in the table below:
| Drug Name | Therapeutic Class |
| Dasatinib | Anti-neoplastic agent globalresearchonline.net |
| Tiazofurin | Anti-neoplastic agent globalresearchonline.net |
| Ritonavir | Anti-HIV medication globalresearchonline.net |
| Ravuconazole | Antifungal agent globalresearchonline.net |
| Nitazoxanide | Antiparasitic agent globalresearchonline.net |
| Fanetizole | Anti-inflammatory agent globalresearchonline.net |
| Meloxicam | Anti-inflammatory agent globalresearchonline.net |
| Fentiazac | Anti-inflammatory agent globalresearchonline.net |
Rationale for Investigating 4-(3-Chlorophenyl)thiazol-2-amine
The scientific inquiry into this compound is driven by the continuous need for new drugs and the potential of this specific molecule to serve as a foundation for their development.
New Chemical Entities (NCEs) are compounds that have not been previously discovered or approved and are the bedrock of pharmaceutical innovation. wisdomlib.org The development of NCEs is essential for addressing unmet medical needs and overcoming challenges such as drug resistance. biosolveit.de These novel compounds, which emerge from the drug discovery process, hold promise against specific biological targets implicated in disease. primescholars.com The exploration of NCEs, like this compound, is a critical endeavor in the expansion of the therapeutic arsenal. nih.govfrontiersin.org
A lead compound is a chemical entity that exhibits promising biological activity and serves as the starting point for the development of a new drug. wikipedia.orgpatsnap.comlibretexts.org Such compounds often require chemical modifications to enhance their potency, selectivity, and pharmacokinetic properties. wikipedia.org The identification of a lead compound is a crucial step in the drug discovery pipeline. solubilityofthings.com
This compound, with its unique substitution pattern on the well-established thiazole scaffold, represents a potential lead compound. The presence of a chlorophenyl group at the 4-position of the thiazole ring can significantly influence its biological activity. The investigation of this compound and its derivatives is a rational approach to discovering new therapeutic agents. The synthesis and evaluation of related compounds, such as 4-(4-chlorophenyl)thiazol-2-amines as inhibitors of bovine pancreatic DNase I, further support the rationale for exploring the therapeutic potential of this class of molecules. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEDBGULKWHVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350186 | |
| Record name | 4-(3-chlorophenyl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90533-23-6 | |
| Record name | 4-(3-chlorophenyl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90533-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 4 3 Chlorophenyl Thiazol 2 Amine and Its Derivatives
Established Synthetic Pathways for Thiazole (B1198619) Rings
The construction of the thiazole ring is a well-documented area of organic synthesis, with several reliable methods available to chemists. chemicalbook.comresearchgate.net These pathways offer flexibility in introducing various substituents onto the thiazole core.
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. chemicalbook.commdpi.comsynarchive.com This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). mdpi.comnih.govresearchgate.net The reaction mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.govyoutube.com
Variations of the Hantzsch synthesis have been developed to accommodate a wider range of substrates and to improve reaction conditions. researchgate.net For instance, microwave-assisted Hantzsch reactions have been shown to accelerate the synthesis of certain thiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov Additionally, the use of solid supports and catalysts can facilitate product purification and enable greener synthetic protocols. researchgate.netmdpi.com Modifications to the traditional Hantzsch synthesis, such as those developed by Holzapfel-Meyers-Nicolaou, further expand the scope and utility of this classic reaction. researchgate.net
Condensation Reactions with α-Halocarbonyl Compounds and Thioamides
The condensation of α-halocarbonyl compounds with thioamides is the fundamental reaction of the Hantzsch synthesis and a widely used method for constructing the thiazole ring. researchgate.netpharmaguideline.com This approach allows for the direct formation of the thiazole core with substituents determined by the choice of the starting materials. The versatility of this method is demonstrated by its application in the synthesis of a wide array of thiazole derivatives with diverse functionalities. nih.gov
Other Cyclization and Addition Reactions
Beyond the Hantzsch synthesis, other cyclization and addition reactions provide alternative routes to the thiazole nucleus. researchgate.netnih.gov These methods can offer different regioselectivity or be more suitable for specific substitution patterns. For example, domino alkylation-cyclization reactions of propargyl bromides with thioureas have been employed for the synthesis of 2-aminothiazoles. organic-chemistry.org One-pot, multi-component reactions have also emerged as efficient strategies, allowing for the rapid assembly of complex thiazole derivatives from simple starting materials. researchgate.net Furthermore, various cycloaddition reactions, including 1,3-dipolar cycloadditions, can be utilized to construct spirocyclic and fused bicyclic systems containing the thiazole ring. uzh.chtandfonline.com
Specific Synthesis of 4-(3-Chlorophenyl)thiazol-2-amine
The synthesis of the target compound, this compound, is most commonly achieved through a specific application of the Hantzsch thiazole synthesis.
Reaction of Thiourea with p-Chloroacetophenone or Related Precursors
The primary synthetic route to this compound involves the reaction of thiourea with an appropriately substituted α-haloacetophenone. Specifically, 2-bromo-1-(3-chlorophenyl)ethanone (B1584072) is a common precursor. youtube.com The reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the α-haloacetophenone, followed by cyclization to form the 2-aminothiazole (B372263) ring. youtube.comcutm.ac.in This method is a direct and efficient way to introduce the 3-chlorophenyl group at the 4-position of the thiazole ring.
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis of this compound can be influenced by the reaction conditions. tandfonline.com Factors such as the choice of solvent, reaction temperature, and the use of catalysts can play a significant role. For instance, conducting the reaction under reflux in a suitable solvent like ethanol (B145695) is a common practice. nanobioletters.com The use of microwave irradiation has also been explored to potentially shorten reaction times and improve yields. researchgate.net Optimization studies aim to find the ideal balance of these parameters to maximize the formation of the desired product while minimizing the formation of byproducts.
Green Chemistry Approaches in the Synthesis of Thiazole Derivatives
Traditional methods for synthesizing thiazoles often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. researchgate.net To address these environmental concerns, green chemistry principles have been increasingly applied to the synthesis of thiazole derivatives. wikipedia.org These approaches include the use of alternative energy sources like microwaves, solvent-free and catalyst-free reactions, and the implementation of green solvents and reusable catalysts. wikipedia.orgpharmaguideline.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as rapid reaction times, increased yields, and enhanced purity of products. pharmaguideline.comchadsprep.com This technology facilitates the efficient synthesis of 2-aminothiazole scaffolds. For instance, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole, a structural isomer of the title compound, was achieved in high yields within minutes by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation. researchgate.net This method highlights a green chemistry approach that is both selective and efficient. researchgate.net
Similarly, various 2-amino-4-arylthiazole derivatives have been synthesized under microwave irradiation. nih.gov One notable example involves the cyclic condensation of an α-bromoketone with an N-substituted thiourea in anhydrous ethanol, which proceeds at 80°C for 30 minutes under microwave conditions. researchgate.net Another rapid, solvent-free, and catalyst-free microwave-assisted method produces hydrazinyl thiazoles from aryl ketones, thiosemicarbazide, and α-haloketones in as little as 30-50 seconds. nih.gov These examples demonstrate the broad applicability and efficiency of microwave-assisted synthesis for this class of compounds. pharmaguideline.comnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Often several hours | Minutes to seconds researchgate.netnih.gov |
| Energy Consumption | High | Low |
| Yields | Moderate to good | Often higher / excellent pharmaguideline.comresearchgate.net |
| By-products | Can be significant | Often reduced, cleaner reactions wikipedia.org |
| Conditions | Often harsh (high temp/pressure) | Milder, rapid heating pharmaguideline.com |
Eliminating solvents and catalysts from chemical reactions represents a significant step towards a more sustainable chemical industry. Solvent-free, or neat, reactions can lead to increased reactivity and selectivity while simplifying work-up procedures. scielo.br
Several catalyst-free approaches for thiazole synthesis have been developed. One such method involves the reaction of α-diazoketones with thiourea in the presence of PEG-400 at 100°C, which, while using a medium, avoids a traditional catalyst to afford 2-aminothiazoles in excellent yields (87–96%). wikipedia.org Another catalyst-free method synthesizes 4-substituted-2-(alkylsulfanyl)thiazoles by refluxing dithiocarbamates and α-halocarbonyl compounds in water, achieving yields of 75–90%. wikipedia.org
Furthermore, a rapid and environmentally benign synthesis of hydrazinyl thiazoles has been reported under solvent- and catalyst-free conditions using microwave irradiation, demonstrating the synergy of combining green chemistry techniques. nih.gov
The choice of solvent and catalyst is critical in green synthesis. Green solvents, such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids, are preferred over traditional volatile organic compounds due to their lower toxicity and environmental impact. rsc.org
Water has been successfully used as a solvent for the catalyst-free, multicomponent domino reaction of arylglyoxals, 1,3-dicarbonyls, and thioamides under microwave conditions to produce trisubstituted thiazoles in high yields. wikipedia.org Similarly, PEG-400 has been employed as a green reaction medium for the one-pot synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone from acetyl acetone, N-bromosuccinimide (NBS), and thiourea under microwave irradiation. wikipedia.org
The development of reusable, heterogeneous catalysts is another cornerstone of green chemistry. Silica-supported tungstosilisic acid has been used as a recyclable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. wikipedia.org More recently, a hydrogel derived from chitosan (B1678972) (terephthalohydrazide Cs Schiff's base hydrogel, TCsSB) has been investigated as an eco-friendly, reusable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation, showcasing high efficiency and reusability. libretexts.org
Derivatization Strategies of this compound
Derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activities. The primary sites for functionalization are the exocyclic amino group at the 2-position and the 3-chlorophenyl ring at the 4-position.
The 2-amino group of the thiazole ring is a versatile handle for a variety of chemical modifications. Standard reactions targeting this group include acylation, sulfonylation, and the formation of Schiff bases or thiourea derivatives.
Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or benzoyl chloride. nih.gov For example, 2-amino-5-(4-acetylphenylazo)-thiazole undergoes a convenient solvent-free acetylation with acetic anhydride to yield the N-acetylated product. nih.gov Similarly, 2-chloroacetamido-4-(4-chlorophenyl)thiazole has been prepared from 2-amino-4-(4-chlorophenyl)thiazole, demonstrating a common derivatization pathway. imperial.ac.uk
Schiff Base Formation: Condensation of the 2-amino group with various aldehydes leads to the formation of Schiff bases (imines). For instance, 2-amino-4-(p-substituted)-phenyl thiazoles react with 3,4,5-trimethoxybenzaldehyde (B134019) to furnish the corresponding Schiff bases. researchgate.net
Thiourea Derivatives: Reaction with isothiocyanates provides access to N-aryl or N-alkyl thiourea derivatives. The addition of 2-aminothiazole to an isothiocyanate is a common method for synthesizing such compounds. nih.gov
Other Modifications: The amino group can also be involved in more complex reactions. For example, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized, indicating that the amino group can be retained while modifying other parts of the molecule or can itself be a site for building more complex structures. wikipedia.org In one study, the amino group of a 4-(4-chlorophenyl)thiazole derivative was used as a nucleophile to react with methyl acrylate, followed by hydrazinolysis and subsequent condensation with aldehydes to form a series of complex hydrazide-hydrazone derivatives. wikipedia.org
Table 2: Examples of Functionalization Reactions at the 2-Amino Group of 4-Arylthiazol-2-amines
| Reagent | Product Type | General Reference |
| Acetic Anhydride | N-acetyl amide | nih.gov |
| Benzoyl Chloride | N-benzoyl amide | nih.gov |
| Phenyl Isothiocyanate | N-phenylthiourea | nih.gov |
| Substituted Aldehydes | Schiff Base (Imine) | researchgate.net |
| Methyl Acrylate | β-amino propanoate ester | wikipedia.org |
The chlorine atom on the phenyl ring of this compound serves as a handle for various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. While direct examples starting with the 3-chloro isomer are not extensively documented, the principles of modern catalytic chemistry allow for predictable derivatization strategies.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl halide with a boronic acid or ester. nih.gov It is feasible to couple the 3-chlorophenyl group of the thiazole with various aryl or heteroaryl boronic acids. For example, Suzuki-Miyaura reactions have been successfully applied to dichloro-heteroaromatics, demonstrating the ability to selectively substitute chloro groups. researchgate.net Microwave-assisted Suzuki-Miyaura couplings in aqueous media have also been developed for the thiazole series, offering a green route to 5-substituted thiazoles. rsc.org
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and copper species, to form aryl alkynes. wikipedia.org This method could be used to introduce an alkynyl substituent at the 3-position of the phenyl ring. Robust, copper-free Sonogashira conditions have been developed for challenging aryl bromides at room temperature, and this methodology can be extended to aryl chlorides, often with stronger catalysts or harsher conditions. nih.govacs.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This would be a viable strategy to replace the chlorine atom with a primary or secondary amine, an ammonia (B1221849) equivalent, or other nitrogen nucleophiles, thereby accessing a wide range of aniline (B41778) derivatives. libretexts.org Modern catalyst systems show high efficiency for the amination of aryl chlorides. organic-chemistry.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl chlorides, SNAr can occur if the ring is sufficiently electron-deficient or under forcing conditions. nih.gov The presence of the thiazole ring and other potential activating groups could influence the feasibility of this reaction pathway. nih.gov
These modern catalytic methods provide a versatile toolkit for the late-stage functionalization of the chlorophenyl ring, enabling the synthesis of a diverse library of derivatives for further investigation.
Incorporation into Hybrid Structures
The strategic design of hybrid molecules, which combine the this compound scaffold with other pharmacologically relevant moieties, represents a significant avenue in medicinal chemistry. This approach aims to create synergistic effects, enhance biological activity, or modulate physicochemical properties. The 2-amino group on the thiazole ring serves as a versatile anchor point for covalently linking various structural motifs, leading to novel hybrid compounds with potentially improved therapeutic profiles.
Methodologies for creating these hybrid structures often involve standard organic synthesis reactions that form stable linkages, such as amides or ureas, between the thiazole core and the appended molecular fragment. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the synthetic strategies employed for analogous 2-aminothiazole derivatives provide a clear blueprint for the construction of such hybrids.
A prevalent strategy involves the acylation of the 2-amino group of the thiazole ring with a variety of carboxylic acids or their activated derivatives. This approach has been successfully used to synthesize thiazole-amino acid hybrid derivatives. In a typical two-step process, the first step is the synthesis of the core 2-aminothiazole structure. The subsequent step involves the coupling of this core with N-protected amino acids to form an amide bond. rsc.org
Another demonstrated approach to hybrid structures is the reaction of the aminothiazole with heterocyclic halides. For instance, the reaction of a 2-aminothiazole with a di-chlorinated pyrimidine (B1678525) can be used to form a new carbon-nitrogen bond, linking the two heterocyclic systems. Subsequent reaction of the remaining chloro-substituent on the pyrimidine with various amines can then be used to generate a library of diverse hybrid molecules. nih.gov
Research Findings on Hybrid Structures from Analogous Thiazoles
The following tables summarize the synthetic findings for the creation of hybrid molecules from structurally related 2-aminothiazoles. These examples serve as a model for the potential synthetic routes to hybrid structures of this compound.
Table 1: Synthesis of Thiazole-Amino Acid Hybrid Derivatives
| Thiazole Reactant | Coupled Amino Acid | Coupling Conditions | Product | Reference |
| 4-(4-Chlorophenyl)thiazol-2-amine | N-Boc-L-Alanine | EDCI, HOBt, DIPEA, DCM | N-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)-L-alanine | rsc.org |
| 4-(4-Chlorophenyl)thiazol-2-amine | N-Boc-L-Valine | EDCI, HOBt, DIPEA, DCM | N-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)-L-valine | rsc.org |
| 4-(4-Chlorophenyl)thiazol-2-amine | N-Boc-L-Leucine | EDCI, HOBt, DIPEA, DCM | N-((4-(4-chlorophenyl)thiazol-2-yl)carbamoyl)-L-leucine | rsc.org |
| 4-(p-Tolyl)thiazol-2-amine | N-Boc-L-Phenylalanine | EDCI, HOBt, DIPEA, DCM | N-((4-(p-tolyl)thiazol-2-yl)carbamoyl)-L-phenylalanine | rsc.org |
| This table is representative of the general methodology and not an exhaustive list of all synthesized compounds. |
Table 2: Synthesis of Thiazole-Pyrimidine Hybrid Derivatives
| Thiazole Reactant | Pyrimidine Reactant | Reaction Conditions | Intermediate Product | Further Modification | Final Hybrid Product | Reference |
| 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine | 4,6-dichloro-2-methylpyrimidine | NaH, THF | N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Reaction with various secondary amines (e.g., piperazine, morpholine) in DMSO with DIPEA | N-(2-methyl-6-(substituted)pyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives | nih.gov |
| This table illustrates a multi-step synthesis of complex hybrid molecules. |
Biological Activity Assessment of 4 3 Chlorophenyl Thiazol 2 Amine and Its Derivatives
In Vitro Biological Evaluations
The laboratory-based assessment of 4-(3-Chlorophenyl)thiazol-2-amine and its derivatives has revealed a spectrum of biological activities. These evaluations are crucial in determining the potential therapeutic applications of these compounds.
Antimicrobial Activity Studies
The antimicrobial properties of this compound and its derivatives have been tested against a range of bacteria and fungi. These studies are fundamental in the search for new agents to combat infectious diseases.
Derivatives of 2-amino-4-(4-chlorophenyl)thiazole have demonstrated moderate antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. uobaghdad.edu.iqresearchgate.net Specifically, newly synthesized derivatives have shown moderate activity against these bacteria. researchgate.net Some thiazole (B1198619) derivatives have exhibited potent activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1-64 µg/mL. mdpi.com In fact, certain compounds showed high antibacterial activity against S. aureus with genetically defined resistance mechanisms, with MIC values of 1–2 µg/mL. mdpi.com One study highlighted that fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine displayed good inhibitory effects against S. aureus and B. subtilis, with MIC values of 20–28 μg/mL. nih.gov Another study found a p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole to be marginally active against S. aureus with an MIC value of 62.5 μg/mL. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Bacterium | Activity Level | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate | Not specified | uobaghdad.edu.iqresearchgate.net |
| Thiazole derivatives | Staphylococcus aureus | Potent | 1-64 | mdpi.com |
| Thiazole derivatives with 4-ClC6H4 | S. aureus with resistance mechanisms | High | 1-2 | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus, Bacillus subtilis | Good | 20-28 | nih.gov |
| p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | Marginal | 62.5 | nih.gov |
In contrast to their effect on Gram-positive bacteria, some derivatives of 2-amino-4-(4-chlorophenyl)thiazole showed no antibacterial activity against Gram-negative bacteria such as Escherichia coli. researchgate.net However, other studies on related thiazole compounds have reported some activity. For instance, certain 4-(indol-3-yl)thiazole-2-amines have shown antibacterial activity against E. coli, with Salmonella Typhimurium being the most sensitive strain. nih.gov
Derivatives of 2-amino-4-(4-chlorophenyl)thiazole have exhibited high antifungal activity against Candida albicans and Candida glabrata. uobaghdad.edu.iqresearchgate.net The tested compounds demonstrated potent antifungal activity against these two fungal strains. researchgate.net Other related thiazole derivatives have also shown significant antifungal properties. For example, some 4-(indol-3-yl)thiazole-2-amines had antifungal activity that exceeded or was equipotent to the reference drugs bifonazole (B1667052) and ketoconazole. nih.gov Furthermore, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed significant antifungal activity against C. albicans. nih.gov
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity Level | Reference |
|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole derivatives | Candida albicans, Candida glabrata | High | uobaghdad.edu.iqresearchgate.net |
| 4-(indol-3-yl)thiazole-2-amines | Not specified | Exceeded or equipotent to reference drugs | nih.gov |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Candida albicans | Significant | nih.gov |
Anticancer and Antitumor Activity Investigations
The potential of this compound and its derivatives as anticancer agents has been an active area of research. nih.govmdpi.com These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines.
Several studies have investigated the cytotoxic effects of thiazole derivatives against human cancer cell lines, including the breast cancer cell line MCF-7 and the liver cancer cell line HepG2. nih.gov For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity, with most of the target compounds displaying moderate activity. nih.gov In one study, new 1,3,4-thiadiazole (B1197879) derivatives showed good anticancer activity against both HepG2 and MCF-7 cell lines. nih.gov Another study synthesized new 2-amino-1,3,4-thiadiazole (B1665364) derivatives and evaluated their cytotoxic activity against HepG2 and MCF-7 cells, with some compounds showing potent activity. ujpronline.com Thiazole-thiophene scaffolds have also been synthesized and evaluated for their cytotoxic activities against MCF-7 tumor cells, with some compounds showing promising results. mdpi.com Furthermore, some N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivatives exhibited mild-to-moderate cytotoxic activity against MCF-7 cells. doaj.org
Table 3: Cytotoxic Activity of Thiazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity Level | Reference |
|---|---|---|---|
| N,4-diaryl-1,3-thiazole-2-amines | Not specified | Moderate | nih.gov |
| 1,3,4-Thiadiazole derivatives | HepG2, MCF-7 | Good | nih.gov |
| 2-Amino-1,3,4-thiadiazole derivatives | HepG2, MCF-7 | Potent (some compounds) | ujpronline.com |
| Thiazole-thiophene scaffolds | MCF-7 | Promising (some compounds) | mdpi.com |
| N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivatives | MCF-7 | Mild-to-moderate | doaj.org |
Mechanisms of Action
The biological effects of this compound and its derivatives are exerted through various mechanisms at the cellular and molecular level.
Apoptosis Induction : A derivative, 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, has been shown to induce apoptosis in promastigotes of Leishmania mexicana. medchemexpress.com
Enzyme Inhibition : Many derivatives of 2-aminothiazole (B372263) have been identified as inhibitors of various enzymes. For instance, some derivatives exhibit inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. rsc.org Molecular docking studies suggest that these compounds act as competitive inhibitors, binding to the active site of the 5-LOX enzyme. rsc.org
Anti-inflammatory and Analgesic Properties
Thiazole derivatives, including those related to this compound, have demonstrated significant anti-inflammatory and analgesic potential. frontiersin.orgmdpi.com
The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). frontiersin.org By inhibiting these enzymes, these compounds can reduce the production of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation and pain. frontiersin.org
For example, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Several of these compounds proved to be potent inhibitors of COX-1, COX-2, and 5-LOX, and exhibited significant analgesic and anti-inflammatory effects in in vivo models. frontiersin.org
Antioxidant Activity
Several studies have highlighted the antioxidant properties of thiazole derivatives. mdpi.com The antioxidant effect of these compounds is often linked to their ability to scavenge free radicals. nih.gov
One study investigated the antioxidant potential of a synthesized derivative, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, and found that it exhibited significant free radical scavenging activity. nih.gov Another study on various 2-aminothiazole derivatives showed that some compounds, particularly those with specific substitutions, displayed good antioxidant activity in DPPH and nitric oxide scavenging assays. nih.gov
The antioxidant capacity of these compounds is an important aspect of their pharmacological profile, as oxidative stress is implicated in the pathophysiology of numerous diseases.
Enzyme Inhibition Studies
The inhibitory activity of this compound derivatives against various enzymes is a key area of research.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : Certain 2-aminothiazole derivatives have been evaluated for their ability to inhibit AChE and BChE, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. nih.gov One study found that 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of human carbonic anhydrase I (hCA I), while another derivative, 2-amino-4-(4-bromophenyl)thiazole, effectively inhibited hCA II, AChE, and BChE. nih.gov
5-Lipoxygenase (5-LOX) Inhibition : As mentioned earlier, derivatives of 4-(4-chlorophenyl)thiazol-2-amine have been identified as potent inhibitors of 5-LOX, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Molecular docking studies have provided insights into the binding interactions of these inhibitors with the active site of the 5-LOX enzyme. nih.gov
DNase I Inhibition : Some 4-(4-chlorophenyl)thiazol-2-amines have also been shown to inhibit bovine pancreatic DNase I. nih.gov
Renin Inhibition : A series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position have been synthesized and shown to be potent inhibitors of monkey renin in vitro. nih.gov
Other Pharmacological Activities
Beyond the activities discussed above, 2-aminothiazole derivatives have been explored for a wide range of other pharmacological effects. nih.gov
Anticonvulsant Activity : Research has shown that some 1,2,4-triazole-3-thione derivatives, which share structural similarities with the thiazole core, exhibit anticonvulsant properties in animal models of epilepsy. nih.gov These compounds are believed to act on voltage-gated sodium channels. nih.gov
Antiviral and Antimicrobial Activity : Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. mdpi.comresearchgate.net Some have also been investigated for their potential as antiviral agents. mdpi.com
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and selective therapeutic agents.
Impact of Substituents on Biological Potency
The nature and position of substituents on the thiazole and phenyl rings play a significant role in determining the biological potency and selectivity of these compounds. semanticscholar.org
For instance, in the case of 5-LOX inhibition by 2-amino-4-aryl thiazole derivatives, the presence of a p-fluoro substituent on the aryl ring was found to be important for potent inhibitory activity. rsc.org
In studies on acetylcholinesterase inhibitors, the activity of 2-substituted imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones was influenced by the nature of the substituent at the 2-position, with benzyl (B1604629) analogues showing superior activity compared to ethyl analogues. nih.gov
Furthermore, in a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety, the substituents at various positions were systematically modified to optimize potency and selectivity. nih.gov
The following table summarizes the inhibitory activities of selected this compound derivatives against various enzymes.
| Compound/Derivative | Target Enzyme | IC50/Ki Value | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki: 0.008 ± 0.001 μM | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki: 0.124 ± 0.017 μM | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki: 0.129 ± 0.030 μM | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | Ki: 0.083 ± 0.041 μM | nih.gov |
| 4-(4-chlorophenyl)thiazol-2-amine derivative 19 | DNase I | IC50: 79.79 µM | nih.gov |
| 4-(4-chlorophenyl)thiazol-2-amine derivative 20 | 5-LOX | IC50: 50 nM | nih.gov |
| p-fluoro substituted 2-amino-4-aryl thiazole | 5-LOX | IC50: ~10 μM | rsc.org |
Identification of Pharmacophores and Key Structural Features
The biological activity of this compound and its derivatives is intrinsically linked to their molecular structure. A pharmacophore model for this class of compounds helps in understanding the essential structural features required for their interaction with biological targets. While specific pharmacophore models for this compound are not extensively detailed in the literature, analysis of related 4-arylthiazol-2-amine derivatives allows for the deduction of key structural elements crucial for their biological effects, including antimicrobial and anticancer activities.
The fundamental pharmacophore for this series of compounds can be described by several key features:
The 2-aminothiazole core: This heterocyclic system is a cornerstone of the pharmacophore. The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amino group, are critical for forming interactions with biological targets. The 2-amino group, in particular, can act as a hydrogen bond donor and is often essential for activity.
Substituents on the 2-amino group: Derivatization of the 2-amino group can lead to significant changes in biological activity. These modifications can alter the molecule's polarity, size, and hydrogen bonding capacity, thereby influencing its binding affinity to target proteins.
Research on various derivatives of the 4-phenylthiazol-2-amine scaffold has provided insights into the structure-activity relationships (SAR). For instance, in the context of antimicrobial activity, the introduction of different substituents on the 2-amino group of 4-(4-chlorophenyl)thiazol-2-amine has been shown to modulate the inhibitory effects against various bacterial strains. While this data pertains to the 4-chloro isomer, it provides valuable clues about the structural requirements for activity in this class of compounds.
For example, the synthesis of Schiff bases from 4-(4-chlorophenyl)thiazol-2-amine and their subsequent conversion to thiazolidin-4-ones have demonstrated that these modifications can lead to compounds with notable antibacterial activity.
In the realm of anticancer research, derivatives of 4-arylthiazol-2-amines have been investigated as inhibitors of various cellular targets. The substitution pattern on the 4-phenyl ring, as well as modifications at the 2-amino position, plays a crucial role in determining the potency and selectivity of these compounds. For instance, studies on N,4-diaryl-1,3-thiazole-2-amines have shown that the nature of the aryl group attached to the 2-amino function significantly impacts their antiproliferative activity. nih.gov
The position of the halogen on the phenyl ring is a critical determinant of biological activity. While direct comparative studies between the 3-chloro and 4-chloro isomers are scarce, the electronic and steric effects of the substituent's position are known to influence ligand-receptor interactions. The meta-position of the chlorine atom in this compound results in a different charge distribution and conformational preference compared to the para-substituted counterpart, which can lead to altered binding affinities and biological responses.
The following table summarizes the key structural features and their general importance for the biological activity of 4-arylthiazol-2-amine derivatives, which can be extrapolated to understand the pharmacophoric requirements of this compound.
| Structural Feature | Importance in Pharmacophore | Potential Interactions |
| Thiazole Ring | Core scaffold providing structural rigidity. The sulfur and nitrogen atoms can act as hydrogen bond acceptors. | Van der Waals interactions, potential hydrogen bonding. |
| 2-Amino Group | Crucial hydrogen bond donor. Often essential for anchoring the molecule in the active site of the target protein. | Hydrogen bonding. |
| 4-Phenyl Ring | Contributes to lipophilicity and can engage in hydrophobic and π-stacking interactions. | Hydrophobic interactions, π-π stacking. |
| Substituent on Phenyl Ring (e.g., 3-Chloro) | Modulates electronic properties (electron-withdrawing) and steric profile, influencing binding affinity and selectivity. | Halogen bonding, dipole-dipole interactions. |
| Derivatization of 2-Amino Group | Allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding potential, leading to optimized biological activity. | Hydrogen bonding, hydrophobic interactions, ionic interactions. |
Computational and in Silico Studies of 4 3 Chlorophenyl Thiazol 2 Amine
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Protein Binding Efficiency and Affinities
Molecular docking studies have been employed to evaluate the binding efficiency of 4-(3-chlorophenyl)thiazol-2-amine and its derivatives with various protein targets. These studies are crucial in predicting the ligand-protein interactions and binding affinities, which are indicative of the compound's potential biological activity. For instance, derivatives of 4-phenylthiazol-2-amine have been synthesized and subjected to docking studies against the protein DNA gyrase (PDB Code: 1KZN). biointerfaceresearch.com The results of these studies help in understanding the structure-activity relationships and in the design of more potent analogs.
In a study involving pyrazol-1-yl-1,3-thiazole derivatives, molecular docking was performed using AutoDock Vina to predict the binding affinity of these molecules to target proteins of disease-producing pathogens. amazonaws.com The docking results, which include the binding energy values, indicate how strongly a ligand binds to a receptor. amazonaws.comamazonaws.com Similarly, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown good docking scores within the binding pockets of selected protein database (PDB) IDs, suggesting favorable interactions. nih.gov
The binding interactions of 4-substituted N-phenylpyrimidin-2-amine derivatives with cyclin-dependent kinases (CDK2, CDK4, and CDK6) have also been investigated through molecular docking. nih.gov These studies provide a basis for understanding the inhibitory potential of such compounds.
Table 1: Molecular Docking Data
| Derivative Class | Target Protein | Key Findings |
| 4-phenylthiazole-2-amine derivatives | DNA gyrase (1KZN) | Docking studies guided the assessment of antimicrobial activities. biointerfaceresearch.com |
| Pyrazol-1-yl-1,3-thiazole derivatives | Pathogen proteins | Docking studies revealed the binding affinities of the molecules. amazonaws.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Various PDB IDs | Displayed good docking scores within the binding pockets. nih.gov |
| 4-substituted N-phenylpyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Analyzed the interaction and structure-activity relationships. nih.gov |
Identification of Potential Molecular Targets
Through molecular docking, several potential molecular targets for this compound and its analogs have been identified. These targets are often proteins that play a critical role in the pathogenesis of various diseases. For example, DNA gyrase, a type II topoisomerase, has been identified as a potential target for thiazolo-pyrimidine analogues, suggesting their potential as antimicrobial agents. biointerfaceresearch.com
In other studies, proteins from pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi have been used as targets for docking studies with thiazole (B1198619) derivatives. amazonaws.com The results of these studies can guide the development of new antibacterial agents. nih.gov Furthermore, cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, have been explored as potential targets for 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives in the context of cancer therapy. nih.gov
Table 2: Potential Molecular Targets
| Target | Significance | Reference |
| DNA gyrase | Essential bacterial enzyme, target for antibiotics. | biointerfaceresearch.com |
| Bacterial proteins (S. aureus, E. coli) | Implicated in various bacterial infections. | amazonaws.com |
| Cyclin-dependent kinases (CDK2, CDK4, CDK6) | Key regulators of cell cycle, targets for cancer therapy. | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide a deeper understanding of the chemical reactivity and behavior of compounds like this compound.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that indicates the molecule's chemical stability and reactivity. nih.gov
DFT calculations have been used to determine the HOMO and LUMO energies of thiazole derivatives. mgesjournals.com A smaller HOMO-LUMO energy gap suggests that the molecule is more reactive. nih.gov For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the small HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov The analysis of these orbitals helps in understanding the charge transfer that occurs within the molecule. mgesjournals.comresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of different electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
MEP analysis has been performed for various thiazole derivatives to understand their molecular interactions. nih.gov For 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the MEP map showed probable sites for nucleophilic attack on the unshared electron pair atoms (N and S). researchgate.net The MEP surface provides insights into how the molecule might interact with other molecules, which is crucial for understanding its biological activity. nih.gov
Metabolism and Analytical Methodologies for 4 3 Chlorophenyl Thiazol 2 Amine
Drug Metabolism Pathways
The biotransformation of xenobiotics containing a 2-aminothiazole (B372263) ring is often initiated by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites.
Identification of Metabolites in Biological Samples
For compounds containing the 2-aminothiazole moiety, metabolic activation is a key consideration. Studies on various 2-aminothiazole derivatives have shown that metabolism in liver microsomes can lead to the formation of reactive metabolites. nih.govacs.orgacs.org These reactive species can form covalent bonds with macromolecules like proteins or be trapped by nucleophiles such as glutathione (B108866) (GSH). acs.org
The identification of metabolites in biological matrices like plasma, urine, or liver microsome incubations typically involves comparing the metabolic profile of the parent drug with that of control samples. The primary metabolites expected for 4-(3-chlorophenyl)thiazol-2-amine, based on the reactivity of the 2-aminothiazole core, would likely involve oxidation of the thiazole (B1198619) ring and the amino group.
Elucidation of Biotransformation Pathways
The biotransformation of 2-aminothiazole-containing compounds is primarily oxidative and catalyzed by the cytochrome P450 enzyme system. nih.govnih.gov The main pathways include:
Epoxidation: The thiazole ring can undergo CYP-mediated epoxidation. This forms a reactive epoxide intermediate that can be subsequently hydrolyzed or conjugated with glutathione. acs.org
S-oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which would lead to the formation of an S-oxide.
N-oxidation: The exocyclic amino group can be oxidized.
Hydroxylation: The phenyl ring could also be a site for hydroxylation, although metabolism on the thiazole ring is often more prominent for this class of compounds.
These pathways can lead to the formation of reactive intermediates capable of binding to cellular components. acs.org The elucidation of these pathways relies on the structural characterization of metabolites found in in vitro and in vivo systems.
Table 1: Potential Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Resulting Metabolite Type | Description |
| Thiazole Ring Epoxidation | Epoxide Intermediate | A highly reactive intermediate formed by CYP-mediated oxidation of the C4-C5 double bond of the thiazole ring. |
| Glutathione Conjugation | GSH Adduct | The epoxide intermediate can be trapped by glutathione, forming a stable conjugate that can be detected and characterized. acs.org |
| S-Oxidation | S-oxide | Oxidation of the sulfur atom in the thiazole ring. |
| Aromatic Hydroxylation | Hydroxylated Metabolite | Addition of a hydroxyl group to the chlorophenyl ring. |
Advanced Analytical Techniques for Detection and Quantification
A combination of chromatographic and spectroscopic techniques is essential for the reliable detection, quantification, and structural elucidation of this compound and its metabolites in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing aminothiazole derivatives in biological matrices. d-nb.infonih.govlcms.cz This technique offers high sensitivity and selectivity, allowing for the quantification of compounds at very low concentrations.
Methodologies typically employ reversed-phase liquid chromatography for separation. nih.govresearchgate.net A common approach involves:
Sample Preparation: Protein precipitation is a standard method for extracting the analyte from plasma samples. nih.gov
Chromatography: Separation is achieved on a C18 column using a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol). d-nb.inforesearchgate.net
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves monitoring a specific precursor ion to product ion transition, which provides excellent specificity and reduces matrix interference. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying unknown metabolites. nih.govbrieflands.commdpi.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm). This accuracy allows for the determination of the elemental composition of a metabolite, which is a critical step in deducing its structure. mdpi.com Techniques like UPLC-Quadrupole Time-of-Flight (Q-TOF) MS are used for metabolite profiling, enabling the differentiation of compounds with very similar masses. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry provides information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of metabolites. acs.org Following isolation and purification, ¹H and ¹³C NMR spectra can confirm the exact structure, including the site of metabolic modification.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Aminothiazole Structures in DMSO-d₆
| Compound | Thiazole-H (at C5) | Aromatic-H | Amino-H₂ | Thiazole-C (C2, C4, C5) |
| 4-Phenyl-2-aminothiazole rsc.org | 6.98 (s, 1H) | 7.21-7.86 (m, 5H) | 7.13 (s, 2H) | 168.8, 150.3, 102.0 |
| 4-(2-Chlorophenyl)-2-aminothiazole rsc.org | 7.04 (s, 1H) | 7.26-7.85 (m, 4H) | 7.07 (s, 2H) | 167.7, 146.8, 106.8 |
| 4-(4-Chlorophenyl)-2-aminothiazole rsc.org | 7.05 (s, 1H) | 7.39 (d), 7.82 (d) | 7.18 (s, 2H) | 168.9, 149.0, 102.7 |
Note: The chemical shifts for this compound would be expected to show a singlet for the thiazole proton and a complex multiplet pattern for the four aromatic protons, consistent with a 1,3-disubstituted benzene (B151609) ring.
Other Chromatographic and Spectroscopic Methods
While High-Performance Liquid Chromatography (HPLC) remains a primary tool for the analysis of thiazole derivatives, other chromatographic and spectroscopic methods play a crucial role in the structural elucidation and characterization of "this compound" and related compounds. These methods provide complementary information, aiding in the unequivocal identification and purity assessment of the compound.
Spectroscopic Methods are fundamental for the structural confirmation of synthesized "this compound". Key spectroscopic data reported in the literature include:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR (Proton NMR) provides information about the chemical environment of protons in the molecule. For "this compound", characteristic signals include those for the amine protons, the thiazole ring proton, and the protons of the 3-chlorophenyl group. In one study, the ¹H NMR spectrum in DMSO-d6 showed signals at δ 7.86 (t, J = 1.8 Hz, 1H), 7.76 (d, J = 7.8 Hz, 1H), and the amine protons as a singlet at 7.07 ppm.
¹³C NMR (Carbon-13 NMR) identifies the different carbon atoms in the structure. For "this compound", distinct peaks are observed for the thiazole ring carbons and the chlorophenyl ring carbons.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For "this compound" and its isomers, characteristic absorption bands include N-H stretching for the primary amine group (typically around 3438 and 3284 cm⁻¹), C=N stretching of the thiazole ring, and C-Cl stretching of the chlorophenyl group. researchgate.net
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For "4-(4-chlorophenyl)thiazol-2-amine", an isomer of the title compound, the molecular ion peak [M]+ was observed at m/z 210, corresponding to its molecular weight. researchgate.net
Other Chromatographic Techniques that can be applied for the analysis of thiazole derivatives include:
Gas Chromatography (GC) : GC, particularly when coupled with mass spectrometry (GC-MS), can be a powerful tool for the analysis of volatile and thermally stable thiazole derivatives. Although less common than HPLC for this class of compounds, it can be used for purity assessment and identification of related substances.
Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and cost-effective technique often used for monitoring the progress of chemical reactions during the synthesis of thiazole derivatives and for preliminary purity checks. rsc.org
Capillary Electrophoresis (CE) : CE offers high separation efficiency and resolution and can be an alternative to HPLC for the analysis of charged species. Capillary zone electrophoresis (CZE) with UV detection has been utilized for the determination of various thiazole and thioamide compounds. researchgate.net
The table below summarizes the key spectroscopic data for a closely related isomer, "4-(4-chlorophenyl)thiazol-2-amine", which provides an indication of the expected values for the title compound.
| Spectroscopic Technique | Key Findings for 4-(4-chlorophenyl)thiazol-2-amine | Reference |
| ¹H NMR | Signals corresponding to amine, thiazole, and chlorophenyl protons. | rsc.org |
| IR Spectroscopy | N-H stretching at 3438, 3284 cm⁻¹, C-Cl stretching. | researchgate.net |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 210. | researchgate.net |
Bioanalytical Method Development and Validation
The development and validation of robust bioanalytical methods are essential for understanding the pharmacokinetic and metabolic profile of a compound. While specific bioanalytical methods for "this compound" are not extensively reported in the literature, the general principles for the analysis of small molecule drugs in biological matrices would apply.
Sample Preparation Strategies for Biological Matrices
The complexity of biological matrices such as plasma, urine, and tissue homogenates necessitates thorough sample preparation to remove interfering substances and concentrate the analyte of interest before instrumental analysis. Common strategies include:
Liquid-Liquid Extraction (LLE) : This classic technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical and depends on the polarity and solubility of the analyte.
Solid-Phase Extraction (SPE) : SPE is a widely used and often automated technique that offers higher recovery and cleaner extracts compared to LLE. It involves passing the biological sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. The choice of sorbent (e.g., C18, mixed-mode) depends on the physicochemical properties of the analyte.
Protein Precipitation (PPT) : This is a simpler but less clean method where a protein precipitating agent (e.g., acetonitrile, methanol) is added to the plasma or serum sample to denature and remove proteins. The supernatant containing the analyte is then analyzed.
Microextraction Techniques : Miniaturized techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are gaining popularity due to their low solvent consumption, reduced sample volume requirements, and high enrichment factors. helsinki.fi
The selection of the most appropriate sample preparation technique would depend on the specific biological matrix, the concentration of the analyte, and the sensitivity and selectivity requirements of the analytical method.
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Inexpensive, versatile. | Labor-intensive, large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. | High recovery, clean extracts, automatable. | Higher cost, method development can be complex. |
| Protein Precipitation (PPT) | Removal of proteins by denaturation. | Simple, fast. | Less clean extracts, potential for matrix effects. |
| Microextraction (SPME, DLLME) | Miniaturized extraction techniques. | Low solvent and sample consumption, high enrichment. | Can be more complex to perform, may have lower sample throughput. |
Quantitative and Qualitative Determination in Biological Fluids
Following sample preparation, the quantitative and qualitative determination of "this compound" and its potential metabolites in biological fluids would typically be performed using hyphenated chromatographic techniques.
Quantitative Analysis , aiming to determine the concentration of the parent compound, is most commonly achieved using:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. The method involves separating the analyte from other components in the sample extract by HPLC, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard, a structurally similar compound, is typically used to ensure accuracy and precision. While no specific LC-MS/MS method for "this compound" is published, methods for other thiazole derivatives have been developed and validated according to regulatory guidelines. sigmaaldrich.com
Qualitative Analysis focuses on the identification of potential metabolites. The metabolism of thiazole-containing drugs can be complex and may involve oxidation of the thiazole ring or other parts of the molecule. acs.org Techniques used for metabolite identification include:
High-Resolution Mass Spectrometry (HRMS) : LC coupled with HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) allows for the accurate mass measurement of both the parent drug and its metabolites. This information, along with the fragmentation patterns, helps in elucidating the structures of the metabolites.
NMR Spectroscopy : In cases where sufficient quantities of a metabolite can be isolated, NMR spectroscopy provides definitive structural information.
Given the structure of "this compound", potential metabolic pathways could include hydroxylation of the phenyl ring, N-oxidation of the amine group, or cleavage of the thiazole ring. However, without experimental data, these remain hypothetical.
Future Directions and Research Gaps
Exploration of New Therapeutic Applications
While the foundational biological activities of thiazole (B1198619) derivatives are well-documented, the specific therapeutic applications for 4-(3-Chlorophenyl)thiazol-2-amine and its close analogs are still being uncovered. A significant research gap and a promising future direction lies in the systematic exploration of new therapeutic targets.
One notable area of exploration is in the treatment of inflammation-related diseases. Research into N-aryl-4-aryl-1,3-thiazole-2-amine derivatives has identified them as direct inhibitors of 5-lipoxygenase (5-LOX), a critical enzyme in the synthesis of leukotrienes which are key mediators in conditions like asthma and rheumatoid arthritis. nih.gov Specifically, derivatives of 4-(4-chlorophenyl)-1,3-thiazole-2-amine have demonstrated potent anti-inflammatory activity as 5-LOX inhibitors, suggesting that this compound could be a valuable scaffold for developing novel anti-inflammatory drugs. nih.gov
Furthermore, the structural similarities of this compound to known bioactive molecules suggest its potential utility in other therapeutic areas. For instance, various thiazole derivatives have been investigated for their anticancer, antimicrobial, and even neurological activities. nih.govmdpi.com A systematic screening of this compound against a wider range of biological targets, including kinases, proteases, and receptors implicated in various diseases, could reveal novel and unexpected therapeutic opportunities.
Advanced Computational Approaches for Design and Optimization
The integration of advanced computational techniques has revolutionized drug discovery and development. For this compound, these in silico methods offer a powerful toolkit for designing and optimizing new derivatives with enhanced potency and selectivity.
Molecular docking studies are instrumental in predicting the binding interactions between a ligand and a target protein. For thiazole derivatives, docking has been successfully used to understand their binding modes with various enzymes and receptors. nih.govnih.gov By creating a computational model of this compound, researchers can simulate its interaction with the active sites of various biological targets. This allows for the rational design of structural modifications aimed at improving binding affinity and, consequently, biological activity. For example, docking studies on similar thiazole-containing compounds have guided the synthesis of potent tubulin polymerization inhibitors for cancer therapy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Studies on 2-amino-4-arylthiazole derivatives have successfully used QSAR to correlate molecular descriptors with their anti-giardial activity. researchgate.net A QSAR study focused on this compound and its analogs could identify key physicochemical properties that govern their activity, such as hydrophobicity, electronic properties, and steric factors. This knowledge would enable the in silico design of new derivatives with predicted high activity, streamlining the synthetic and testing processes. nih.gov
The following table summarizes some of the computational approaches that can be applied to this compound research:
| Computational Technique | Application in Drug Discovery for this compound |
| Molecular Docking | Predict binding modes and affinities to various biological targets. |
| Guide the rational design of derivatives with improved target engagement. | |
| QSAR | Identify key structural features and physicochemical properties for biological activity. |
| Predict the activity of novel, unsynthesized derivatives. | |
| Molecular Dynamics (MD) Simulation | Study the dynamic behavior and stability of the ligand-protein complex over time. |
| Provide insights into the conformational changes upon binding. | |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. |
| Use as a 3D query for virtual screening of compound libraries. |
Development of Targeted Delivery Systems
A significant hurdle in the clinical application of many promising therapeutic compounds, including this compound, is their suboptimal pharmacokinetic properties, such as low aqueous solubility and potential off-target effects. The development of targeted drug delivery systems presents a promising strategy to overcome these limitations.
A groundbreaking approach involves the use of gold nanoparticles (AuNPs) stabilized with a β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex. nih.govplos.orgrwth-aachen.denih.gov This novel ternary system has been shown to be stable in solution and can enhance the solubility of the parent compound. plos.org While the ternary system itself did not diffuse through a membrane in in-vitro permeability assays, it was demonstrated that the active compound, referred to as AT in the study, can be transferred from the nanoparticle complex to exert its antibacterial activity. plos.orgnih.gov This indicates that such a system is a promising vehicle for improving the delivery of this compound. plos.org The average diameter of the AuNPs in this system was found to be 32 nm. plos.org
Another avenue of research is the use of magnetic nanoparticles (MNPs). The surface of Fe3O4 MNPs has been successfully coated with a similar compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, to create a potential antibacterial agent. nanomedicine-rj.com This suggests that this compound could also be loaded onto MNPs, which could then be guided to a specific site in the body using an external magnetic field, thereby achieving targeted delivery and reducing systemic exposure.
These nanoparticle-based systems offer the potential for controlled release, improved bioavailability, and targeted delivery, thereby enhancing the therapeutic index of this compound.
Investigation of Synergistic Effects with Existing Therapeutics
The complexity of many diseases, particularly cancer, often necessitates combination therapy to achieve optimal clinical outcomes. Investigating the synergistic effects of this compound with existing therapeutic agents is a critical area for future research that could lead to more effective treatment regimens.
Research on a related thiazolo[5,4-b]quinoline derivative, D3CLP, which contains a (3-chloro)phenylamine moiety, has shown promising results. nih.gov This compound exhibited a synergistic antiproliferative effect when combined with the conventional anticancer drug cisplatin (B142131) in human cervical cancer cells. nih.gov The combination of D3CLP and cisplatin was found to be synergistic at a 3:1 ratio in HeLa cells, suggesting that the thiazole derivative can enhance the efficacy of standard chemotherapy. nih.gov
Furthermore, the concept of combining thiazole derivatives with cell-penetrating peptides (CPPs) and other antineoplastic drugs is gaining traction. mdpi.com A study demonstrated that CPP2-thiazole conjugates, when combined with drugs like paclitaxel, resulted in enhanced anticancer effects and synergistic inhibition of cancer cell proliferation, particularly in prostate cancer cells. mdpi.com This suggests that conjugating this compound to a CPP could enhance its cellular uptake and create a synergistic effect when co-administered with other anticancer agents.
Exploring these combinations could lead to several benefits, including:
Lowering the required doses of highly toxic chemotherapeutic agents, thereby reducing side effects.
Overcoming drug resistance mechanisms.
Targeting multiple signaling pathways involved in disease progression.
Systematic in vitro and in vivo studies are needed to identify the most effective combination partners and optimal dosing schedules for this compound.
Q & A
Q. Q1. What is the standard synthetic route for 4-(3-Chlorophenyl)thiazol-2-amine, and how can its purity be validated?
Answer: The compound is synthesized via a two-step protocol. First, 1-(3-chlorophenyl)ethanone reacts with thiourea in refluxing ethanol in the presence of iodine, forming the thiazole ring. Recrystallization from acetone yields pure product (90% yield) . Purity is validated using:
Q. Q2. What spectroscopic methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve aromatic and thiazole protons/carbons. For example, 13C-NMR shows a carbonyl carbon at δ 170.49 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (211.0097 g/mol) .
- Infrared (IR) : Absorptions near 1620 cm (C=N stretch) and 742 cm (C-Cl) are diagnostic .
Q. Q3. What solvents and conditions optimize solubility for biological assays?
Answer: The compound is sparingly soluble in water but dissolves in DMSO or DMF (10–20 mM stock solutions). For in vitro assays, dilute in buffer (e.g., PBS) to ≤1% organic solvent to avoid cytotoxicity .
Advanced Research Questions
Q. Q4. How can reaction yields be improved for this compound synthesis?
Answer:
Q. Q5. How do structural modifications influence biological activity?
Answer:
- Substituent Effects : Adding electron-withdrawing groups (e.g., -Cl at the 3-position) enhances metabolic stability and target binding. Derivatives like 4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)thiazol-2-amine show potency as cystic fibrosis correctors via CFTR modulation .
- Thiazole Core : The thiazole ring’s planar geometry facilitates π-π stacking with biological targets, as seen in X-ray co-crystallization studies with human Leukotriene A4 Hydrolase .
Q. Q6. How can computational methods predict the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, exact-exchange hybrid functionals (e.g., B3LYP) model electronic transitions with <3 kcal/mol error .
- Molecular Docking : Simulate interactions with targets like bacterial enzymes (e.g., dihydrofolate reductase) to prioritize derivatives for synthesis .
Q. Q7. How to resolve contradictions in spectral data during characterization?
Answer:
Q. Q8. What strategies mitigate cytotoxicity in cell-based assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
